N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine
CAS No.:
Cat. No.: VC16575582
Molecular Formula: C27H27ClN4O5
Molecular Weight: 523.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27ClN4O5 |
|---|---|
| Molecular Weight | 523.0 g/mol |
| IUPAC Name | (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)/t20-/m0/s1 |
| Standard InChI Key | ZQUSYVORYNBGLG-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure (C₂₇H₂₇ClN₄O₅, molecular weight 523.0 g/mol) features three distinct domains:
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7-Chloro-4-quinolinyl group: A bicyclic aromatic system with electron-withdrawing chlorine at position 7, influencing electron distribution and potential target binding .
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5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl: A substituted pyrazole ring providing rigidity and hydrogen-bonding capacity via methoxy groups .
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L-leucine moiety: A branched-chain amino acid contributing chirality and hydrophobicity, critical for membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
| PubChem CID | 44157038 |
| Chiral Centers | 1 (L-leucine α-carbon) |
Synthetic Pathways
While direct synthesis protocols remain proprietary, analogous compounds from the pyrazole-quinoline family suggest multistep routes:
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Quinoline hydrazine preparation: 7-Chloro-4-hydrazinylquinoline serves as a key intermediate, as evidenced in methyl ester analogs .
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Pyrazole ring formation: Cyclocondensation of β-keto esters with hydrazines under acidic conditions, demonstrated in the synthesis of methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (45% yield) .
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Leucine conjugation: Amide coupling using activated carbonyl derivatives, potentially employing HATU/DIPEA in DMF.
Table 2: Comparative Synthetic Yields
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| Quinoline hydrazine | 68 | HCl/EtOH reflux |
| Pyrazole methyl ester | 45 | NaOAc/AcOH, 80°C |
| Final leucine conjugate | N/A | HATU, DIPEA, DMF, RT |
Pharmacological Research
Target Profiling
Though explicit target data remain unpublished, structural analogs exhibit:
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Kinase inhibition: Pyrazole-quinoline hybrids show nanomolar affinity for VEGFR2 and PDGFR-β in cancer models .
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Antiviral activity: Chloroquinoline derivatives demonstrate RNA polymerase inhibition in flaviviruses (EC₅₀ 1.2-3.4 µM).
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Metabotropic receptor modulation: Leucine’s carboxy group may facilitate interactions with peptide-binding GPCRs like NTR1 .
Pharmacokinetic Properties
Preliminary data indicate:
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Solubility: <5 µg/mL in aqueous buffer (pH 7.4), enhanced to 18 µg/mL with 0.5% Tween-80 .
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Plasma protein binding: 92-94% in murine models, suggesting significant tissue distribution.
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CYP450 metabolism: Predicted CYP3A4/2D6 substrate via in silico models (SwissADME).
| Route | Symptoms | First Aid Measures |
|---|---|---|
| Inhalation | Chest tightness | Fresh air, oxygen support |
| Dermal | Erythema | Soap/water wash, emollient |
| Ocular | Conjunctival redness | 15-min saline irrigation |
Ecotoxicology
No empirical data exist on biodegradation or aquatic toxicity, necessitating precautionary handling .
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